(4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
The compound “(4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone” is a structurally complex molecule featuring a piperazine core substituted with a 4-fluorophenyl group and a 7-methoxybenzofuran-2-yl carbonyl moiety. The piperazine ring is a common pharmacophore in medicinal chemistry due to its versatility in modulating receptor interactions and pharmacokinetic properties . The 7-methoxybenzofuran group introduces a fused heterocyclic system, which may enhance metabolic stability and binding affinity compared to simpler aromatic systems. This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, followed by purification via column chromatography and structural confirmation using techniques such as NMR, MS, and TLC, as seen in analogous compounds .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-17-4-2-3-14-13-18(26-19(14)17)20(24)23-11-9-22(10-12-23)16-7-5-15(21)6-8-16/h2-8,13H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXHDTBJXFJWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to belong to the class of synthetic opioids, which typically act on opioid receptors in the brain.
Mode of Action
The exact mode of action of 4-F-PBP is not well-documented. Synthetic opioids generally work by binding to opioid receptors in the brain, mimicking the action of endogenous opioids (like endorphins). This binding inhibits the transmission of pain signals, leading to analgesic effects.
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone are not fully understood. It has been found to inhibit tyrosinase, a key enzyme in the melanogenesis pathway. This suggests that it may interact with this enzyme and potentially other proteins and biomolecules involved in this pathway.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is known to inhibit tyrosinase, suggesting that it may bind to this enzyme and prevent it from catalyzing the oxidation of phenolic compounds. This could lead to changes in gene expression and cellular metabolism.
Biological Activity
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a piperazine ring, a fluorophenyl group, and a methoxy-substituted benzofuran, suggesting diverse biological activities. This article details its biological activity, focusing on its mechanisms of action, relevant studies, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C20H19FN2O3, with a molecular weight of approximately 354.4 g/mol. The presence of multiple functional groups enhances its interaction with biological targets, potentially increasing efficacy and specificity in various applications.
| Structural Feature | Description |
|---|---|
| Piperazine Ring | Commonly found in many biologically active compounds, providing a scaffold for drug design. |
| Fluorophenyl Group | Enhances lipophilicity and may improve binding affinity to target enzymes. |
| Methoxybenzofuran Moiety | Contributes to the compound's unique pharmacological properties. |
Tyrosinase Inhibition
One of the most significant biological activities of this compound is its ability to inhibit tyrosinase (TYR) , an enzyme critical in the melanogenesis pathway. Inhibition of TYR is particularly relevant for treating hyperpigmentation disorders.
- Mechanism of Action : The compound appears to bind competitively to the active site of tyrosinase, preventing substrate binding and subsequent catalysis. This mechanism was supported by docking studies that modeled the binding interactions between the compound and tyrosinase.
Case Studies and Research Findings
- Inhibition Potency : Research indicates that derivatives of piperazine containing fluorophenyl groups exhibit significant inhibitory effects on tyrosinase. For example, a related compound with a similar structure demonstrated an IC50 value of 0.18 μM, making it approximately 100-fold more potent than kojic acid (IC50 = 17.76 μM) in inhibiting TYR activity .
- Cell Viability : The antimelanogenic effects were evaluated using B16F10 melanoma cells, where the tested compounds showed no cytotoxicity at effective concentrations . This suggests a favorable safety profile for potential therapeutic applications.
- Kinetic Studies : Kinetic analyses revealed that the compound acts as a competitive inhibitor against TYR, with detailed studies employing Lineweaver-Burk plots to determine kinetic parameters such as Km and Vmax .
Comparative Analysis with Related Compounds
To illustrate the unique biological activity of this compound compared to related compounds, the following table summarizes key findings:
| Compound Name | IC50 Value (μM) | Mechanism of Action | Notes |
|---|---|---|---|
| Target Compound | 0.18 | Competitive Inhibition | Highly potent against TYR |
| Kojic Acid | 17.76 | Competitive Inhibition | Standard reference for TYR inhibitors |
| Other Piperazine Derivatives | Varies | Competitive/Inhibitory | Generally less potent than target compound |
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 354.4 g/mol. The presence of multiple functional groups enhances its interaction with biological targets, potentially increasing efficacy and specificity in various applications.
| Structural Feature | Description |
|---|---|
| Piperazine Ring | Commonly found in many biologically active compounds, providing a scaffold for drug design. |
| Fluorophenyl Group | Enhances lipophilicity and may improve binding affinity to target enzymes. |
| Methoxybenzofuran Moiety | Contributes to the compound's unique pharmacological properties. |
Research indicates that this compound may exhibit several biological activities:
- Analgesic Effects : As a synthetic opioid derivative, it may interact with opioid receptors to produce analgesic effects, similar to other compounds in its class.
- Antimicrobial Properties : Preliminary studies suggest that it might possess antimicrobial activity against various pathogens, although specific data on this compound's efficacy remains limited .
- Potential Antidepressant Effects : Given its piperazine structure, which is common in many antidepressants, there is speculation about its potential role in treating mood disorders .
Antimicrobial Activity
A study explored the antimicrobial properties of structurally similar compounds and indicated that certain derivatives showed significant activity against Gram-positive and Gram-negative bacteria. While direct studies on (4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone are scarce, the presence of functional groups similar to those in effective antimicrobial agents suggests potential efficacy .
Inhibition of Tyrosinase
Research has highlighted the importance of tyrosinase inhibition for cosmetic and therapeutic applications related to skin pigmentation disorders. Compounds with similar structures have demonstrated promising results in inhibiting this enzyme, indicating that this compound could be further investigated for its potential in dermatological treatments.
Synthetic Opioid Research
As part of the ongoing research into synthetic opioids, this compound's interaction with opioid receptors could provide insights into pain management strategies. Understanding its pharmacokinetics and dynamics will be crucial for evaluating its therapeutic viability .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name / ID | Core Structure | Key Substituents | Molecular Formula | logP | Reference |
|---|---|---|---|---|---|
| Target Compound | Piperazine + benzofuran | 4-fluorophenyl, 7-methoxybenzofuran | C₂₀H₁₈FN₂O₃ | N/A | - |
| (2-bromophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone (Y030-0383) | Piperazine + bromophenyl | 4-fluorophenyl, 2-bromophenyl | C₁₇H₁₆BrFN₂O | 3.36 | |
| T-08 (cyclopentathiophene derivative) | Piperazine + cyclopentathiophene | 4-fluorophenylsulfonyl | C₁₈H₁₉FNO₃S₂ | N/A | |
| 4-(4-aminophenyl)piperazin-1-ylmethanone | Piperazine + furan | 4-aminophenyl, furan-2-yl | C₁₅H₁₆FN₃O₂ | N/A | |
| 4g (chromenone derivative) | Piperazine + chromenone | 7-methoxy, 4-methylbenzyl | C₂₉H₂₉FN₂O₄ | N/A |
Key Observations :
- Heterocyclic Influence : The 7-methoxybenzofuran in the target compound provides a rigid, planar structure compared to the flexible furan in or the sulfonyl-substituted cyclopentathiophene in T-08 . This rigidity may enhance receptor binding selectivity.
- Electron-Withdrawing Groups : The 4-fluorophenyl group is a common feature in analogues (e.g., Y030-0383 , T-08 ), contributing to enhanced lipophilicity (logP ~3.36 in Y030-0383) and metabolic stability.
- Methoxy Substitution: The 7-methoxy group in the target compound and 4g could improve solubility compared to non-polar substituents like bromine in Y030-0383 .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The bromophenyl analogue Y030-0383 has a logP of 3.36 , suggesting the target compound’s logP may be comparable or slightly lower due to the polar methoxy group.
- Metabolic Stability : The benzofuran system may resist oxidative metabolism better than furan or thiophene analogues (e.g., MK47 in ), as fused rings often enhance stability.
Q & A
Q. What are the established synthetic routes for (4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzofuran core via cyclization of substituted phenols with propargyl alcohols under acidic conditions (e.g., H₂SO₄).
- Step 2: Introduction of the 7-methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe in DMF at 80°C).
- Step 3: Coupling with the 4-(4-fluorophenyl)piperazine moiety via acylation (e.g., using 4-fluorophenylpiperazine and benzofuran carbonyl chloride in THF with triethylamine as a base).
Optimization Strategies:
- Temperature Control: Lower temperatures (0–5°C) during acylation reduce side reactions.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns protons and carbons in the benzofuran (δ 6.8–7.5 ppm for aromatic protons) and piperazine (δ 3.2–3.8 ppm for CH₂ groups) moieties.
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex regions (e.g., methoxy group at δ 3.9 ppm).
- Fourier Transform Infrared (FT-IR): Confirms carbonyl (C=O) stretch at ~1650 cm⁻¹ and C-F stretch at ~1220 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>98%) using a C18 column (MeCN/H₂O mobile phase, UV detection at 254 nm).
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding piperazine ring conformation?
Methodological Answer:
- Crystallization: Slow evaporation from EtOH/CH₂Cl₂ yields single crystals suitable for diffraction.
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve high-resolution (<1.0 Å) structures.
- Refinement (SHELXL):
Q. What strategies address contradictory data in receptor binding assays (e.g., serotonin vs. dopamine receptor affinities)?
Methodological Answer:
- Assay Design:
- Use radioligand displacement assays (³H-ketanserin for 5-HT₂A; ³H-spiperone for D₂).
- Control for nonspecific binding with excess cold ligand.
- Data Interpretation:
- IC₅₀ Discrepancies: Adjust for lipophilicity (logP) differences affecting membrane permeability.
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare replicates.
- SAR Analysis:
- Modify the methoxy group’s position (e.g., 5- vs. 7-methoxy) to isolate receptor selectivity trends .
Example SAR Table:
| Modification | 5-HT₂A Ki (nM) | D₂ Ki (nM) |
|---|---|---|
| 7-Methoxy (parent) | 12 ± 1.5 | 450 ± 30 |
| 5-Methoxy analog | 85 ± 6.2 | 120 ± 10 |
| 4-Fluorophenyl removal | >1000 | >1000 |
Q. How can computational modeling predict metabolic stability and CYP450 interactions for this compound?
Methodological Answer:
- In Silico Tools:
- ADMET Predictor: Estimates CYP3A4/2D6 inhibition risks (e.g., methoxy groups increase metabolic lability).
- Docking (AutoDock Vina): Simulate binding to CYP450 isoforms (e.g., π-π stacking with Phe304 in CYP3A4).
- Validation:
- Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH).
- LC-MS/MS quantifies major metabolites (e.g., demethylated benzofuran) .
Q. What crystallographic evidence supports the compound’s stability under varying pH conditions?
Methodological Answer:
- pH-Stability Studies:
- Crystallize the compound at pH 2–10 (HCl/NaOH buffers).
- Compare unit cell parameters (e.g., no significant changes below pH 8).
- Thermogravimetric Analysis (TGA):
- Degradation onset at 220°C (dry powder) confirms thermal stability.
- Hygroscopicity tests (25°C/60% RH) show <0.5% water uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
